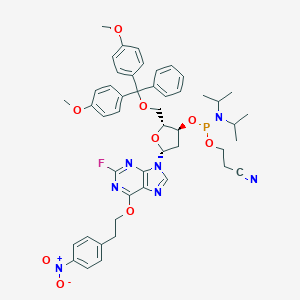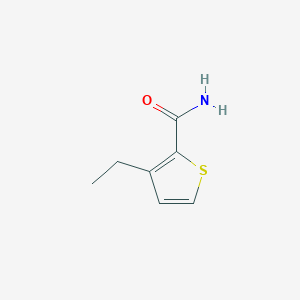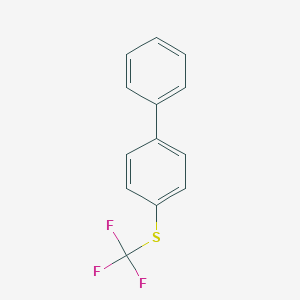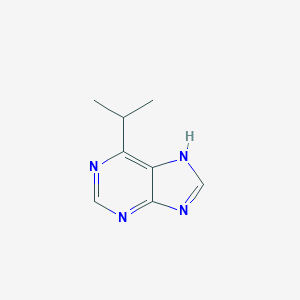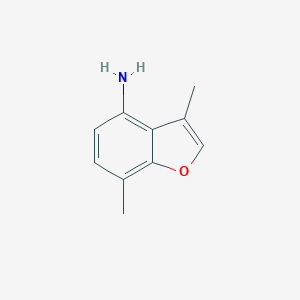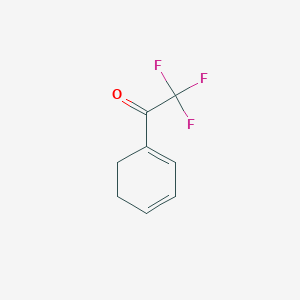
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone, also known as CF3COCHC6H7, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical and physical properties. This compound is widely used in scientific research applications, particularly in the synthesis of various organic compounds, as well as in the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, particularly in the synthesis of organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone. However, it is not known to have any significant toxic effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various organic compounds, making it an essential tool in the field of organic chemistry. However, one of the main limitations of this compound is its high reactivity, which can make it difficult to handle in certain laboratory conditions.
Direcciones Futuras
There are several future directions for the use of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone in scientific research. One potential area of future research is the development of new synthetic methods for the production of this compound. Another area of future research is the use of this compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone can be achieved through various methods, including the reaction of 1,3-cyclohexadiene with trifluoroacetyl chloride in the presence of a catalyst such as aluminum chloride. Another method involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a strong base such as sodium hydride.
Aplicaciones Científicas De Investigación
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone has been extensively used in scientific research applications, particularly in the synthesis of various organic compounds. This compound is widely used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antiviral agents, and anticancer drugs.
Propiedades
Número CAS |
161096-44-2 |
|---|---|
Nombre del producto |
1-Cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone |
Fórmula molecular |
C8H7F3O |
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
1-cyclohexa-1,3-dien-1-yl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-2,4H,3,5H2 |
Clave InChI |
TVPMHAWGCQPQSI-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C(=O)C(F)(F)F |
SMILES canónico |
C1CC(=CC=C1)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 1-(1,3-cyclohexadien-1-yl)-2,2,2-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



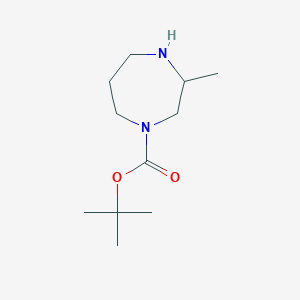
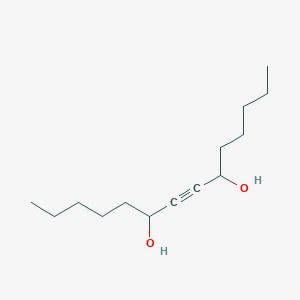
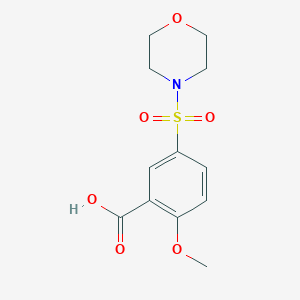
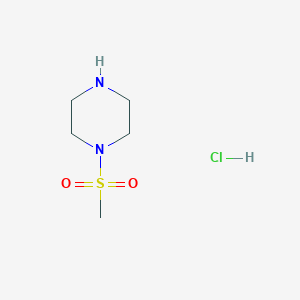
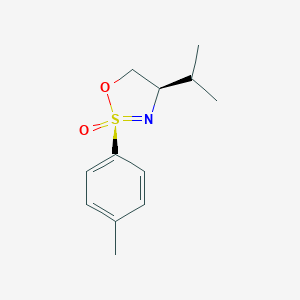
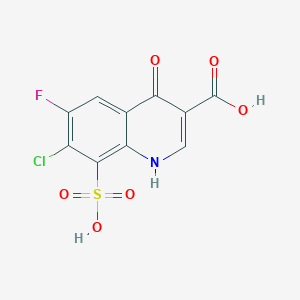
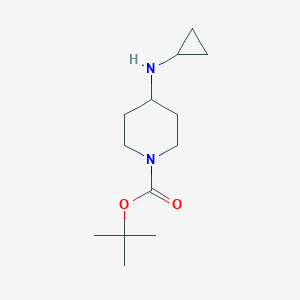
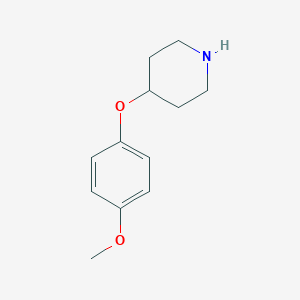
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)
